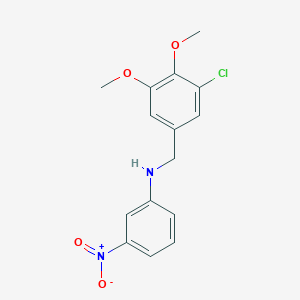
(3-chloro-4,5-dimethoxybenzyl)(3-nitrophenyl)amine
描述
(3-chloro-4,5-dimethoxybenzyl)(3-nitrophenyl)amine, commonly known as CDMA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in medicinal chemistry. CDMA belongs to the class of substituted benzylamines and has been found to exhibit promising biological activities, making it an attractive candidate for drug development.
作用机制
The exact mechanism of action of CDMA is not fully understood. However, it is believed to exert its biological activities through the inhibition of various enzymes and signaling pathways. CDMA has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. It has also been found to inhibit the NF-κB signaling pathway, which plays a crucial role in inflammation and cancer.
Biochemical and Physiological Effects:
CDMA has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit cell proliferation, and induce cell cycle arrest. CDMA has also been found to possess potent antioxidant activity, which can protect cells from oxidative stress and damage. Additionally, CDMA has been found to modulate the immune response, making it a potential candidate for immunotherapy.
实验室实验的优点和局限性
CDMA has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in high yield. It is also stable under normal laboratory conditions and can be stored for extended periods without significant degradation. However, CDMA has some limitations for lab experiments. It is highly toxic and can pose a significant health risk if not handled properly. Additionally, CDMA has limited solubility in water, which can make it challenging to use in some experimental setups.
未来方向
There are several future directions for research on CDMA. One potential area of focus is the development of CDMA-based anticancer drugs. CDMA has shown promising results in inhibiting the growth of various cancer cell lines, and further research is needed to optimize its efficacy and safety for clinical use. Another area of interest is the use of CDMA in the development of antimicrobial agents. CDMA has been found to possess potent antimicrobial activity, and further research is needed to explore its potential in combating antibiotic-resistant pathogens. Additionally, the immunomodulatory properties of CDMA make it a potential candidate for the development of immunotherapeutic agents. Overall, CDMA has significant potential for various applications in medicinal chemistry, and further research is needed to fully explore its biological activities and therapeutic potential.
Conclusion:
In conclusion, CDMA is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in medicinal chemistry. CDMA has been found to exhibit promising biological activities, making it an attractive candidate for drug development. The synthesis of CDMA is relatively straightforward, and it has been extensively studied for its potential applications in cancer therapy, antimicrobial agents, and immunotherapy. Further research is needed to fully explore its biological activities and therapeutic potential.
科学研究应用
CDMA has been extensively studied for its potential applications in medicinal chemistry. It has been found to exhibit a wide range of biological activities such as antitumor, antimicrobial, anti-inflammatory, and antioxidant properties. CDMA has been shown to inhibit the growth of various cancer cell lines, making it a promising candidate for cancer therapy. It has also been found to possess potent antimicrobial activity against a wide range of pathogenic microorganisms.
属性
IUPAC Name |
N-[(3-chloro-4,5-dimethoxyphenyl)methyl]-3-nitroaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O4/c1-21-14-7-10(6-13(16)15(14)22-2)9-17-11-4-3-5-12(8-11)18(19)20/h3-8,17H,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCZQGAAYDIXGRF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)CNC2=CC(=CC=C2)[N+](=O)[O-])Cl)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[2-ethoxy-5-(4-morpholinylsulfonyl)phenyl]acetamide](/img/structure/B4396041.png)
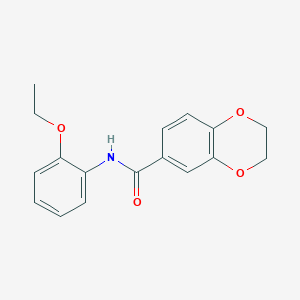
![2-[(2,6-dichlorobenzyl)thio]-N-[3-(4-morpholinyl)propyl]acetamide](/img/structure/B4396056.png)
![N-(3-acetylphenyl)-4-{[(diethylamino)carbonyl]amino}benzenesulfonamide](/img/structure/B4396060.png)
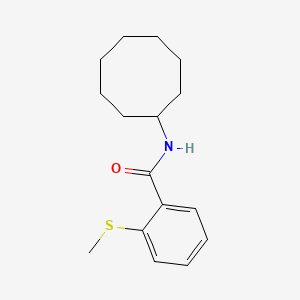
![1-[(4-ethoxy-3-methylphenyl)sulfonyl]-4-piperidinecarboxylic acid](/img/structure/B4396069.png)
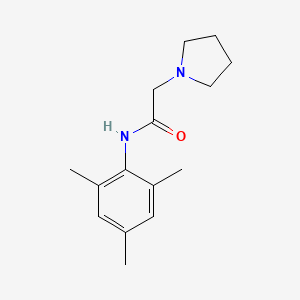
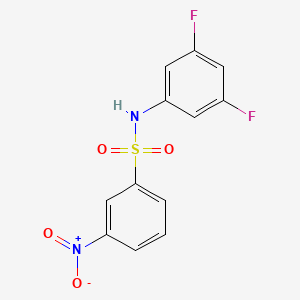
![1-(2-ethylphenyl)-3-{[4-(1-piperidinyl)phenyl]amino}-2,5-pyrrolidinedione](/img/structure/B4396097.png)
![1-[(2-chlorobenzyl)sulfonyl]indoline](/img/structure/B4396106.png)
![5-bromo-N-[2-methyl-5-(2-quinoxalinyl)phenyl]-2-furamide](/img/structure/B4396110.png)

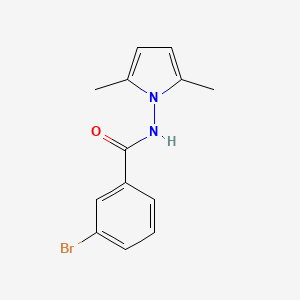
![4-{[(4-ethoxyphenyl)sulfonyl]amino}benzamide](/img/structure/B4396126.png)